Scutebata B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scutebata B is a neoclerodane diterpenoid isolated from the whole plant of Scutellaria barbata, a traditional Chinese medicinal herb. This compound has garnered attention due to its cytotoxic activities, making it a potential candidate for anti-cancer therapies .

Mechanism of Action

Target of Action

Scutebata B, a neoclerodane diterpenoid isolated from the whole plant of Scutellaria barbata , primarily targets cancer cells . It has shown cytotoxic activities with IC50 values of 10.27~28.48 μM . The specific cancer cell lines targeted include LoVo cell, SMMC-7721 cell, MCF-7 cell, and HCT-116 cell .

Mode of Action

This compound interacts with its targets by inducing dose-dependent apoptosis . The major class of proteins down-regulated are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . It is proposed that this compound works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway . By down-regulating pro-survival proteins and IAP regulating proteins, this compound promotes apoptosis, leading to the death of cancer cells .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells and potentially slows the progression of the disease .

Biochemical Analysis

Biochemical Properties

Scutebata B plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit cytotoxic activities with IC50 values ranging from 10.27 to 28.48 micromolar . This compound interacts with enzymes involved in apoptosis regulation, such as caspases, and proteins like the Inhibitors of Apoptosis (IAPs). These interactions lead to the induction of apoptosis in cancer cells by inhibiting the IAPs, thereby promoting cell death .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis specifically in cancer cells, including LoVo, SMMC-7721, MCF-7, and HCT-116 cell lines . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It down-regulates pro-survival proteins and IAP-regulating proteins, thereby releasing the molecular brakes on apoptosis in cell death-evading cancer cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to and inhibits the activity of IAPs, leading to the activation of caspases and the induction of apoptosis . Additionally, this compound modulates gene expression by down-regulating pro-survival genes and up-regulating pro-apoptotic genes, thereby promoting cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under recommended storage conditions . Over time, this compound continues to exhibit cytotoxic effects on cancer cells, with long-term studies indicating sustained induction of apoptosis . The stability and degradation of this compound in different experimental conditions may vary, affecting its long-term efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound induces dose-dependent apoptosis in cancer cells, with higher doses leading to increased cytotoxicity . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to apoptosis regulation. It interacts with enzymes and cofactors that modulate the apoptotic process, such as caspases and IAPs . This compound affects metabolic flux by promoting the activation of caspases and the inhibition of IAPs, leading to increased apoptosis in cancer cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in cancer cells, where it exerts its cytotoxic effects . The distribution of this compound within tissues may vary depending on the experimental conditions and the type of cancer cells being targeted.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within cancer cells, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may influence the localization of this compound, enhancing its cytotoxic effects by ensuring its presence in the appropriate cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Scutebata B is typically isolated from the ethanol extract of Scutellaria barbata. The isolation process involves extensive spectroscopic studies to elucidate its structure . The compound is obtained as an amorphous powder with a molecular formula of C33H37NO8 .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from the plant Scutellaria barbata, followed by purification processes .

Chemical Reactions Analysis

Types of Reactions

Scutebata B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more complex structures.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in simpler compounds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more complex diterpenoids, while reduction may result in simpler compounds .

Scientific Research Applications

Scutebata B has several scientific research applications, including:

Chemistry: Used as a model compound for studying neoclerodane diterpenoids.

Biology: Investigated for its cytotoxic activities against various cancer cell lines.

Medicine: Potential candidate for anti-cancer therapies due to its ability to induce apoptosis in cancer cells.

Industry: Potential use in developing new anti-cancer drugs and treatments.

Comparison with Similar Compounds

Similar Compounds

Scutebarbatine A: Another neoclerodane diterpenoid from Scutellaria barbata with similar cytotoxic activities.

Scutebarbatine G: Known for its anti-feedant properties and potential use in pest control.

Uniqueness

Scutebata B is unique due to its specific molecular structure and its potent cytotoxic activities against a range of cancer cell lines. Its ability to selectively induce apoptosis in cancer cells makes it a promising candidate for anti-cancer therapies .

Properties

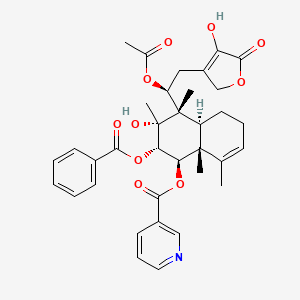

IUPAC Name |

[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39NO10/c1-20-11-9-15-25-33(20,3)28(45-31(40)23-14-10-16-36-18-23)29(46-30(39)22-12-7-6-8-13-22)35(5,42)34(25,4)26(44-21(2)37)17-24-19-43-32(41)27(24)38/h6-8,10-14,16,18,25-26,28-29,38,42H,9,15,17,19H2,1-5H3/t25-,26-,28-,29-,33-,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRCLNAMSQXGTL-MJSWBYPNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the cytotoxic activity of Scutebata B?

A1: this compound, a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata D. Don, has demonstrated moderate cytotoxic activity against several human cancer cell lines. These include LoVo, SMMC-7721, HCT-116, and MCF-7 cell lines, with IC50 values ranging from 5.31 to 28.5 μM. [, ] This suggests that this compound may have potential as an anti-cancer agent, but further research is needed to fully understand its mechanism of action and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-benzodioxol-5-yl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)